molecular formula C23H21N5O5S B2870572 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 457651-00-2

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2870572
CAS RN: 457651-00-2
M. Wt: 479.51
InChI Key: FAILQCOSWIDMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid environments . The inhibition efficacy was found to be high, with a 97.6% efficiency at certain concentrations. The compound’s adsorption on mild steel conforms to the Langmuir adsorption isotherm, indicating a strong and stable interaction with the metal surface.

Computational Chemistry

The compound’s molecular and electronic structure has been analyzed using density functional theory (DFT) . Quantum chemical calculations were performed to understand its interaction with metal surfaces, which is crucial for designing more effective corrosion inhibitors.

Organic Synthesis

As a sulfonamide, this compound can be used in organic synthesis to create various derivatives with potential applications in medicinal chemistry and materials science .

Electrochemical Studies

The electrochemical behavior of this compound, particularly its impedance spectroscopy and potentiodynamic polarization , has been studied to understand its protective properties against corrosion .

Surface Analysis

Scanning electron microscopy (SEM): and energy dispersion spectroscopy (EDS) have been employed to analyze the surface interactions of this compound with mild steel, providing insights into its protective layer formation .

Molecular Structure Analysis

The compound’s structure has been established through NMR spectroscopy and X-ray diffraction analysis , which is essential for understanding its chemical behavior and potential for forming co-crystals with other substances .

Inhibitory Mechanism Elucidation

Computational studies have been used to elucidate the inhibitory mechanism of this compound, which is important for the development of new materials with enhanced corrosion resistance .

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-14-12-15(2)25-23(24-14)27-34(32,33)19-8-6-17(7-9-19)26-22(31)16-4-3-5-18(13-16)28-20(29)10-11-21(28)30/h3-9,12-13H,10-11H2,1-2H3,(H,26,31)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILQCOSWIDMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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